![molecular formula C25H26N2O B3874357 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874357.png)
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Overview
Description
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as DPT, is a psychoactive drug that belongs to the class of tryptamines. It is a synthetic compound that was first synthesized in the 1970s by Alexander Shulgin, a famous chemist and pharmacologist. DPT has gained popularity in recent years due to its unique properties and potential therapeutic applications.
Mechanism of Action
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one acts as a partial agonist of 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception. It also acts as a weak agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a unique mechanism of action that differs from other psychoactive drugs. It has been suggested that 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one may have therapeutic potential in the treatment of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects:
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, a neurotransmitter that is involved in mood regulation. It has also been shown to increase the levels of dopamine, a neurotransmitter that is involved in reward and motivation. 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been shown to have a unique pattern of effects on brain activity, which suggests that it may have therapeutic potential in the treatment of depression, anxiety, and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments include its unique mechanism of action and potential therapeutic applications. The limitations of using 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one in lab experiments include its low yield of synthesis, its potential for abuse, and the lack of research on its long-term effects.
Future Directions
There are several future directions for research on 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to study its long-term effects on the brain and body. Finally, further research is needed to optimize the synthesis method of 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one and increase its yield.
Scientific Research Applications
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to have a unique mechanism of action that differs from other psychoactive drugs. 11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one acts as a serotonin agonist, which means that it binds to and activates serotonin receptors in the brain. This leads to an increase in the levels of serotonin, a neurotransmitter that is involved in mood regulation.
properties
IUPAC Name |
11-(2,2-diphenylethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25-13-7-12-24-22-14-19(16-27(24)25)15-26(17-22)18-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,19,22-23H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRVUBSPVJWZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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